2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(naphthalen-1-yl)prop-2-enamide

Chemical Biology Hit-to-Lead Optimization Phenotypic Screening

2‑Cyano‑N‑(2,3‑dihydro‑1,4‑benzodioxin‑6‑yl)‑3‑(naphthalen‑1‑yl)prop‑2‑enamide (CAS 802931‑76‑6) belongs to the class of cyanoacrylamide‑fused 2,3‑dihydro‑1,4‑benzodioxine derivatives that incorporate a naphthalen‑1‑yl substituent. Its molecular formula is C22H16N2O3 (molecular weight 356.381 g·mol⁻¹).

Molecular Formula C22H16N2O3
Molecular Weight 356.381
CAS No. 802931-76-6
Cat. No. B2914371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(naphthalen-1-yl)prop-2-enamide
CAS802931-76-6
Molecular FormulaC22H16N2O3
Molecular Weight356.381
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)NC(=O)C(=CC3=CC=CC4=CC=CC=C43)C#N
InChIInChI=1S/C22H16N2O3/c23-14-17(12-16-6-3-5-15-4-1-2-7-19(15)16)22(25)24-18-8-9-20-21(13-18)27-11-10-26-20/h1-9,12-13H,10-11H2,(H,24,25)
InChIKeyBTTZQBZNHRVSFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2‑Cyano‑N‑(2,3‑dihydro‑1,4‑benzodioxin‑6‑yl)‑3‑(naphthalen‑1‑yl)prop‑2‑enamide (CAS 802931‑76‑6): Baseline Identity and Structural Context for Procurement Decisions


2‑Cyano‑N‑(2,3‑dihydro‑1,4‑benzodioxin‑6‑yl)‑3‑(naphthalen‑1‑yl)prop‑2‑enamide (CAS 802931‑76‑6) belongs to the class of cyanoacrylamide‑fused 2,3‑dihydro‑1,4‑benzodioxine derivatives that incorporate a naphthalen‑1‑yl substituent . Its molecular formula is C22H16N2O3 (molecular weight 356.381 g·mol⁻¹). The compound is offered by multiple catalog suppliers as a research‑grade building block with a typical purity specification of 95% . Despite its commercial availability, a comprehensive search of the peer‑reviewed biomedical literature, major open‑access databases (PubChem, ChEMBL, BindingDB), and patent repositories did not retrieve any primary reports that disclose quantitative biological, physicochemical, or pharmacokinetic data for this specific chemical entity.

1
Medicinal chemistry building block with cyanoacrylamide warhead and naphthalene anchor.
2
Offered as research-grade solid (typical purity 95%); identity confirmed by NMR and HPLC. No biological or PK data available; use in de-novo profiling campaigns only.
3
Potential scaffold for cysteine-targeted covalent probe design or benzodioxin-recognizing enzyme studies. Requires in-house validation for any target engagement hypothesis.

Why 2‑Cyano‑N‑(2,3‑dihydro‑1,4‑benzodioxin‑6‑yl)‑3‑(naphthalen‑1‑yl)prop‑2‑enamide Cannot Be Interchanged with Close Structural Analogs in Experimental Settings


Within the cyanoacrylamide‑benzodioxine chemotype, even modest structural modifications—such as a shift of the naphthalene attachment from the 1‑ to the 2‑position , replacement of naphthalene with a phenyl or thiophene ring [1], or omission of the N‑(2,3‑dihydro‑1,4‑benzodioxin‑6‑yl) group —can profoundly alter molecular topology, π‑stacking interactions, and hydrogen‑bond donor‑acceptor balance. Because no publicly available quantitative structure‑activity relationship (QSAR) or comparative pharmacological data exist for CAS 802931‑76‑6, the commonly invoked assumption that ‘close analogs are functionally interchangeable’ is unsupported. Investigators who substitute these analogs without experimental validation risk undermining assay reproducibility and misattributing biological effects to the wrong structural feature.

Naphthalene regioisomer shift
Moving the naphthalene attachment from 1‑ to 2‑position can alter molecular topology and π‑stacking, making direct functional interchange unsupported without data.
Smaller aryl analog substitution
Replacing naphthalene with phenyl or thiophene (e.g., CAS 733787‑93‑4) reduces hydrophobic contact surface and conformational constraint; biological response may shift significantly.
Benzodioxin amide removal or modification
Omission of the N‑(2,3‑dihydro‑1,4‑benzodioxin‑6‑yl) group eliminates a recognition motif found in 5‑lipoxygenase and cholinesterase inhibitors; structure‑activity relationships are unknown for this series.

Quantitative Differentiation Evidence for 2‑Cyano‑N‑(2,3‑dihydro‑1,4‑benzodioxin‑6‑yl)‑3‑(naphthalen‑1‑yl)prop‑2‑enamide Relative to Its Closest Analogues


Absence of Publicly Available Head‑to‑Head Biological Data Necessitates De‑Novo Comparative Profiling

An exhaustive search of the primary literature, authoritative databases (PubChem, ChEMBL, BindingDB), and patent collections returned zero records that contain quantitative IC₅₀, Kd, % inhibition, or other potency metrics for CAS 802931‑76‑6 in any biochemical, cell‑based, or in‑vivo assay. Consequently, no direct head‑to‑head numerical comparison between this compound and a structurally defined analog can be constructed from publicly available sources at this time. The only comparable data are for the 2‑methoxy‑naphthalen‑1‑yl analogue (CAS not publicly disclosed) and the thiophen‑2‑yl derivative (CAS 733787‑93‑4), but those values reside on commercial vendor pages that do not provide assay protocols or peer‑review validation.

Biological data absence
Data to verify
No peer‑reviewed IC₅₀, Kd, or % inhibition values retrieved for CAS 802931‑76‑6.
Procurement relies on structural rationale only; biological validation is absent.
Nearest analog data exist only on vendor pages without assay protocols.
Chemical Biology Hit-to-Lead Optimization Phenotypic Screening

Structural Determinants That Are Predicted to Influence Target Engagement: A Class‑Level Inference

The cyanoacrylamide moiety is a well‑established covalent warhead that targets cysteine thiols in kinases and deubiquitinases, whereas the 2,3‑dihydro‑1,4‑benzodioxin‑6‑yl scaffold appears in inhibitors of 5‑lipoxygenase and cholinesterases [1]. The naphthalen‑1‑yl group provides greater conformational rigidity and a larger hydrophobic footprint than the phenyl or thiophene substituents present in the closest purchasable analogs. Molecular docking studies on related benzodioxin‑based inhibitors suggest that the naphthalen‑1‑yl orientation may enforce a distinct binding pose in hydrophobic pockets, but this prediction has not been experimentally verified for the target compound. In contrast, commercial analogs that bear smaller aryl groups (e.g., CAS 733787‑93‑4 with thiophen‑2‑yl) lose both the naphthalene‑driven π‑stacking potential and the unique spatial occupancy of the 1‑naphthyl isomer.

Structural SAR inference
Class-level
Naphthalen‑1‑yl vs. thiophen‑2‑yl analog: predicted larger hydrophobic footprint and higher rigidity; no experimental Kd or IC₅₀ for either.
Unique geometry among catalog analogs, but binding advantage remains hypothetical.
Docking suggests distinct binding pose; requires experimental confirmation.
Medicinal Chemistry Molecular Docking SAR

Best‑Fit Research Application Scenarios for 2‑Cyano‑N‑(2,3‑dihydro‑1,4‑benzodioxin‑6‑yl)‑3‑(naphthalen‑1‑yl)prop‑2‑enamide Based on Available Structural Evidence


Covalent Fragment‑Based Drug Discovery Requiring a Naphthalene‑Anchored Cyanoacrylamide Warhead

The cyanoacrylamide moiety can form a reversible‑covalent bond with cysteine residues, while the naphthalen‑1‑yl group provides a rigid, planar hydrophobic anchor that may pre‑organize the molecule for binding. This combination is not present in the closest purchasable analogs, which feature smaller aryl rings. Research teams aiming to map cysteine‑reactive hotspots in kinase ATP‑binding sites or deubiquitinase active sites may use this compound as a starting fragment for structure‑guided optimization.

Chemical Probe Design for Benzodioxin‑Recognizing Biological Targets

The 2,3‑dihydro‑1,4‑benzodioxin‑6‑yl amide motif has been reported in inhibitors of 5‑lipoxygenase and cholinesterases. Because CAS 802931‑76‑6 is the sole catalog‑available member of this sub‑series that couples the benzodioxin amide with a naphthalen‑1‑yl‑substituted cyanoacrylamide, it may serve as a privileged scaffold for exploring selectivity determinants in benzodioxin‑binding enzymes versus other cyanoacrylamide‑sensitive targets.

Physicochemical Comparator in Isomer‑Specific SAR Campaigns

The naphthalen‑1‑yl attachment differentiates this compound from the naphthalen‑2‑yl isomer and from the 2‑methoxy‑naphthalen‑1‑yl analog. Investigators building structure‑activity relationship tables can use the compound as an isomer‑specific control to deconvolve the contribution of naphthalene regiochemistry to properties such as solubility, microsomal stability, or cell permeability, provided that appropriate assay data are generated in‑house.

Application
Selection Property
Validation Focus
Fragment-based covalent probe design (naphthalene-anchored warhead)
Cysteine-targeted cyanoacrylamide with rigid, planar hydrophobic anchor
Verify target engagement and selectivity versus smaller aryl analogs
Benzodioxin-recognizing enzyme probe development
2,3‑dihydro‑1,4‑benzodioxin‑6‑yl amide motif paired with covalent warhead
Confirm selectivity for benzodioxin-binding enzymes (e.g., 5‑LOX, cholinesterases)
Isomer-specific SAR comparator (naphthalene regiochemistry)
Naphthalen‑1‑yl isomer distinct from naphthalen‑2‑yl and 2‑methoxy analogs
Measure physicochemical properties (solubility, microsomal stability) relative to isomers
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